6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one

Medicinal Chemistry Cytotoxicity Structure-Activity Relationship

Procuring a 6-bromo oxindole scaffold with unambiguous positional isomerism for SAR-driven lead optimization is often delayed by isomer misassignment or limited halogen-diversified inventory. This ≥95% pure 6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one resolves these bottlenecks: - Enables decisive bromine-position activity mapping (vs. 5-bromo or 7-bromo analogs) without in-house halogenation. - C6-Br bond supports direct Suzuki-Miyaura or Buchwald-Hartwig diversification, reducing synthesis steps and accelerating parallel library production. - XLogP3 of 0.9 facilitates CNS-permeable probe design with balanced P-gp avoidance.

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
CAS No. 1021021-75-9
Cat. No. B1523168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one
CAS1021021-75-9
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=O)C2O
InChIInChI=1S/C8H6BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,7,11H,(H,10,12)
InChIKeyVXOHMTIZHYANEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one: Identity & Procurement


6-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one (CAS 1021021-75-9) is a brominated oxindole derivative belonging to the 3-hydroxyindolin-2-one class, a privileged scaffold in medicinal chemistry and chemical biology. Its molecular formula is C₈H₆BrNO₂ with a molecular weight of 228.04 g/mol, and the canonical SMILES notation is C1=CC2=C(C=C1Br)NC(=O)C2O . The compound is typically supplied as a research-grade building block with a standard purity specification of ≥95% . Its IUPAC name is 6-bromo-3-hydroxy-1,3-dihydroindol-2-one, and the InChI Key is VXOHMTIZHYANEN-UHFFFAOYSA-N .

1 Brominated oxindole scaffold for medicinal chemistry SAR
2 Research-grade purity standard across vendors
3 Cross-coupling handle for late-stage diversification

6-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one: Why Halogenated Analog Substitution Fails


Within the 3-hydroxyindolin-2-one family, even minor positional isomerism or halogen exchange profoundly alters both physicochemical and biological profiles. For example, a study on 3-substituted 2-indolinones identified the 5-bromo positional isomer as the most cytotoxic derivative (IC₅₀ < 10 µM), while the 6-bromo isomer's activity in the same assay context remains uncharacterized, underscoring that bromine substitution position—not just halogen presence—dictates potency [1]. Furthermore, halogen size and electronegativity differences (Br vs. F vs. Cl) modulate hydrogen-bonding capacity, lipophilicity, and metabolic stability, making generic substitution scientifically untenable. Consequently, each analog must be evaluated on its own merit for structure-activity relationship (SAR) studies and lead optimization programs.

Positional isomerism alters biological profile: 5-bromo isomer shows reported cytotoxicity while 6-bromo activity remains uncharacterized, making simple swap unreliable.
Halogen size modulates lipophilicity and stability: Br vs F vs Cl substitution changes hydrogen bonding, logP, and metabolic stability, so analogs are not functionally equivalent.
Analog substitution requires independent SAR evaluation: each halogenated oxindole must be assessed on its own merit; structural similarity alone does not guarantee interchangeable research outcomes.

6-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one: Comparator Evidence


Positional Isomer Cytotoxicity: 6-Br vs 5-Br

In a panel of 3-substituted 2-indolinone derivatives screened against HT-29 and MCF-7 cell lines via MTT assay, the 5-bromo-substituted analog exhibited the highest potency with IC₅₀ values <10 µM, establishing that the bromine substitution position on the oxindole core critically influences cytotoxic activity [1]. Direct comparative data for the 6-bromo isomer in the same assay system are not published, but the stark potency difference between 5-bromo and unsubstituted or other halogenated analogs (e.g., 5-chloro, 5-fluoro) indicates that the 6-bromo compound occupies a distinct pharmacological space requiring independent evaluation.

Positional Isomer Activity
Class-level inference
5-bromo isomer: IC₅₀ <10 µM (MTT, HT-29/MCF-7)
6-bromo isomer: no reported data in same assay
Non-interchangeable biological outcomes; position, not just halogen presence, drives activity.
Data to verify for 6-bromo isomer; class-level inference.
Medicinal Chemistry Cytotoxicity Structure-Activity Relationship

Lipophilicity Modulation: 6-Bromo vs 6-Fluoro

The 6-bromo substitution confers significantly higher lipophilicity compared to the 6-fluoro analog, as reflected by calculated XLogP3 values. The 6-bromo compound has an XLogP3 of 0.9, whereas the 6-fluoro analog (CAS 959085-39-3) is predicted to have an XLogP3 of approximately 0.3–0.5 based on fragment-based calculations (exact experimental value not publicly reported) . This ~0.4–0.6 log unit difference translates to a roughly 2.5–4× increase in octanol-water partition coefficient, which directly impacts membrane permeability, plasma protein binding, and metabolic clearance [1].

Lipophilicity: 6-Br vs 6-F
Cross-study comparable
XLogP3: 6-Br 0.9, 6-F ~0.3–0.5
ΔXLogP3 ≈ 0.4–0.6 (higher for bromo)
Higher lipophilicity may support membrane-active probe design; fluoro analog suits lower logP requirements.
Calculated values; experimental logP not reported.
Physicochemical Profiling Drug Design ADME Prediction

Cross-Coupling Handle: 6-Bromo vs Non-Halogenated Scaffold

The presence of the bromine atom at the 6-position of the oxindole core provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), which are not feasible with the non-halogenated parent compound (3-hydroxy-2,3-dihydro-1H-indol-2-one, CAS 61-71-2) [1]. This enables rapid diversification of the aryl ring to generate focused libraries for SAR studies. In contrast, the non-halogenated analog requires de novo synthesis for each aryl variation, significantly increasing time and cost.

Cross-Coupling Handle
Class-level inference
C6-Br enables Pd-catalyzed Suzuki, Buchwald-Hartwig, Sonogashira reactions.
Non-halogenated scaffold requires de novo synthesis for each aryl variation.
Modular diversification reduces synthetic burden in analog library synthesis.
Qualitative advantage under standard coupling conditions.
Organic Synthesis Cross-Coupling Building Block Utility

Vendor Purity & Quality Assurance Metrics

Commercial suppliers including Bidepharm, AKSci, and BOC Sciences consistently report a minimum purity of 95% for this compound, with batch-specific analytical data (NMR, HPLC, GC) provided upon request . This standardized purity level ensures reproducibility in biological assays and synthetic transformations. The compound is also characterized by an MDL number MFCD11149373 and a monoisotopic mass of 226.95819 Da, enabling precise mass spectrometry identification .

Vendor Purity & QA
Data to verify
≥95% purity (HPLC/GC) across multiple suppliers; batch CoA available on request.
Standard research-grade quality supports batch reproducibility for SAR studies.
Supplier-provided data; independent verification recommended.
Quality Control Analytical Chemistry Procurement Specification

6-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one: Application Scenarios


SAR of Bromine Positional Isomers in Cancer Cytotoxicity

As shown by the stark difference in cytotoxic potency between 5-bromo and other substitution patterns [1], the 6-bromo isomer serves as a critical comparator in medicinal chemistry campaigns targeting anticancer oxindole derivatives. Researchers investigating the impact of bromine ring position on HT-29 or MCF-7 cell viability should procure the 6-bromo compound to map the full SAR landscape of the bromo-oxindole series.

CNS Drug Candidate Lipophilicity Optimization

With an XLogP3 of 0.9—approximately 0.4–0.6 log units higher than the 6-fluoro analog—the 6-bromo compound offers a calculated lipophilicity advantage for designing brain-penetrant probes . This makes it a preferred building block in CNS drug discovery programs where balanced permeability and P-glycoprotein efflux avoidance are required.

Cross-Coupling for Aryl-Oxindole Library Synthesis

The C6-Br bond enables late-stage Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions that are inaccessible to the non-halogenated parent scaffold [2]. Medicinal chemistry groups conducting parallel synthesis of diverse 6-aryl oxindole analogs should select this brominated building block to expedite library generation and reduce overall synthetic effort.

Reference Standard for Brominated Heterocycle Analysis

Given its well-defined molecular identity (exact mass 226.95819 Da, MDL MFCD11149373) and consistent vendor purity specification of ≥95% , this compound is suitable as a calibration standard in HPLC, LC-MS, or GC-MS method development for brominated indole derivatives, ensuring accurate quantitation of related substances in complex mixtures.

Application
Selection Property
Validation Focus
Cancer cell-model SAR studies
Positional isomer cytotoxicity profile
Cell-viability endpoint review (HT-29, MCF-7)
CNS probe lipophilicity optimization
Lipophilicity (higher logP than fluoro analog)
Membrane permeability and efflux avoidance in CNS models
Cross-coupling for aryl-oxindole library synthesis
C6-Br synthetic handle
Cross-coupling efficiency and library diversity
Reference standard for brominated heterocycle analysis
Analytical purity and identity
HPLC/LC-MS method calibration and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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